molecular formula C24H17IN4OS4 B11531499 2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B11531499
M. Wt: 632.6 g/mol
InChI Key: XBHDIQDFKALXHT-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and iodophenyl compounds. The key steps involve:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide or similar reagents.

    Introduction of the Iodophenyl Group: This step involves the reaction of the benzothiazole core with 4-iodobenzaldehyde under basic conditions to form the corresponding Schiff base.

    Thioether Formation: The final step involves the reaction of the Schiff base with a thiol derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other signaling proteins.

    Industrial Applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The molecular targets often include proteins with active sites that can interact with the benzothiazole core and the iodophenyl group, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is unique due to its dual benzothiazole cores and the presence of both iodophenyl and methylsulfanyl groups. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research applications.

Properties

Molecular Formula

C24H17IN4OS4

Molecular Weight

632.6 g/mol

IUPAC Name

2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C24H17IN4OS4/c1-31-23-28-18-9-7-17(11-21(18)33-23)27-22(30)13-32-24-29-19-8-6-16(10-20(19)34-24)26-12-14-2-4-15(25)5-3-14/h2-12H,13H2,1H3,(H,27,30)

InChI Key

XBHDIQDFKALXHT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=CC=C(C=C5)I

Origin of Product

United States

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